molecular formula C13H16O4S B8312036 3-(2-Carboxy-5-mercaptopentyl)benzoic acid

3-(2-Carboxy-5-mercaptopentyl)benzoic acid

Cat. No.: B8312036
M. Wt: 268.33 g/mol
InChI Key: JKPYNGWTXQIZFC-UHFFFAOYSA-N
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Description

3-(2-carboxy-5-mercaptopentyl)benzoic acid is a small molecular compound with the chemical formula C13H16O4S. It is known for its role as a thiol-based inhibitor, particularly in the inhibition of glutamate carboxypeptidase II

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-carboxy-5-mercaptopentyl)benzoic acid typically involves multiple steps. One common method includes the reaction of a benzyl moiety with a thiol group, followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-carboxy-5-mercaptopentyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-carboxy-5-mercaptopentyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-carboxy-5-mercaptopentyl)benzoic acid involves its interaction with specific molecular targets, such as glutamate carboxypeptidase II. By binding to the active site of this enzyme, the compound inhibits its activity, leading to a decrease in the breakdown of neurotransmitters like glutamate. This inhibition can modulate neurotransmitter levels and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

    3-(2-carboxy-5-mercaptopentyl)benzoic acid analogs: Compounds with similar structures but different substituents on the benzyl moiety.

    Thiol-based inhibitors: Other thiol-containing compounds that inhibit similar enzymes.

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit glutamate carboxypeptidase II. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

3-(2-carboxy-5-sulfanylpentyl)benzoic acid

InChI

InChI=1S/C13H16O4S/c14-12(15)10-4-1-3-9(7-10)8-11(13(16)17)5-2-6-18/h1,3-4,7,11,18H,2,5-6,8H2,(H,14,15)(H,16,17)

InChI Key

JKPYNGWTXQIZFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(CCCS)C(=O)O

Origin of Product

United States

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